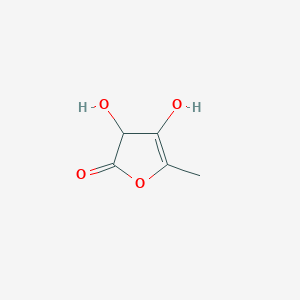

3,4-Dihydroxy-5-methyl-2-furanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroxy-5-methyl-2-furanone is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Industry

Flavoring Agent

- Usage : 3,4-Dihydroxy-5-methyl-2-furanone is widely used as a flavoring agent in food products such as jams, jellies, beverages, and ice creams due to its pleasant aroma and taste profile .

- Sensory Impact : Its sweet flavor enhances the sensory experience of food products, making it a preferred choice among manufacturers.

Antioxidant Properties

- Functionality : The compound exhibits significant antioxidant activity, which can help in preserving the quality of food by preventing oxidative degradation.

- Health Benefits : Antioxidants are known to mitigate the effects of free radicals in the body, potentially reducing the risk of chronic diseases.

Cosmetics and Fragrances

Fragrance Component

- Application : In cosmetics and personal care products, this compound is utilized for its aromatic properties, contributing to the fragrance profile of various formulations.

- Market Demand : The demand for natural ingredients in cosmetics has increased, making this compound an attractive option for formulators seeking to enhance product appeal.

Pharmaceutical Applications

Biological Activity

- Quorum Sensing Inhibition : Research indicates that this compound can interfere with bacterial quorum sensing mechanisms. This property is particularly relevant in developing antimicrobial agents that target biofilm formation by bacteria such as Bacillus subtilis and Salmonella typhimurium .

- Potential Therapeutics : Its ability to inhibit quorum sensing suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Chemical Synthesis

Versatile Reactant

- Chemical Properties : The furanone structure allows for various chemical modifications, making it a versatile reactant in organic synthesis. It can participate in reactions that introduce different substituents at specific positions on the furanone ring .

- Synthesis of Derivatives : This compound serves as a precursor for synthesizing other bioactive compounds and pharmaceuticals due to its reactive nature .

Toxicological Studies

Safety Profile

- Toxicity Assessments : Studies have shown that this compound has a favorable safety profile with no significant genotoxic effects reported. It has been evaluated for developmental and reproductive toxicity with acceptable margins of exposure .

- Regulatory Status : Its safety data supports its use in food and cosmetic applications under regulatory guidelines.

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C5H6O4 |

|---|---|

Poids moléculaire |

130.1 g/mol |

Nom IUPAC |

3,4-dihydroxy-5-methyl-3H-furan-2-one |

InChI |

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3 |

Clé InChI |

IYWVFBWMQOKJRS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=O)O1)O)O |

SMILES canonique |

CC1=C(C(C(=O)O1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.